

# Introduction: The Strategic Importance of 6-Amino-2,3-difluorophenol

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## Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598

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**6-Amino-2,3-difluorophenol** (CAS No. 115551-33-2) is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.<sup>[1][2]</sup> Its strategic value stems from the unique interplay of its three core functional moieties: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electron-withdrawing fluorine atoms on the aromatic ring. This specific substitution pattern, particularly the ortho and meta positioning of the fluorines relative to the hydroxyl group, imparts distinct electronic properties that modulate the molecule's reactivity, bioavailability, and intermolecular interactions.

As a key building block, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders where the fluorine atoms can enhance metabolic stability and binding affinity.<sup>[1][3]</sup> In agrochemicals, it is used to formulate more effective and environmentally considerate herbicides and fungicides.<sup>[2]</sup> Furthermore, its structure is leveraged in material science to develop advanced polymers and coatings with superior thermal stability and chemical resistance.<sup>[1][3]</sup>

This guide provides a comprehensive overview of the core physical properties of **6-Amino-2,3-difluorophenol**. For properties where experimental data is not publicly available, we will delve into the standard methodologies for their determination and provide expert analysis on expected values based on structure-property relationships.

## Molecular Structure and Physicochemical Implications

The arrangement of functional groups in **6-Amino-2,3-difluorophenol** is the primary determinant of its physical properties. The amino ( $-NH_2$ ) and hydroxyl ( $-OH$ ) groups are capable of acting as both hydrogen bond donors and acceptors, while the fluorine atoms can act as weak hydrogen bond acceptors. This dense arrangement of polar, protic groups suggests the potential for strong intermolecular forces, which typically results in a higher melting point and influences solubility in protic solvents.

The electronic effects are also profound. The hydroxyl and amino groups are electron-donating through resonance, while the fluorine atoms are strongly electron-withdrawing by induction. This push-pull dynamic governs the acidity of the phenolic proton, the basicity of the amino group, and the overall electron density of the aromatic ring.

Caption: Interplay of functional groups in **6-Amino-2,3-difluorophenol**.

## Core Physical Properties and Characterization

A precise understanding of the physical properties of an active pharmaceutical ingredient (API) intermediate is non-negotiable for process development, formulation, and ensuring regulatory compliance. The following table summarizes the key physical identifiers for **6-Amino-2,3-difluorophenol**.

Property	Data	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> NO	[1][4]
Molecular Weight	145.11 g/mol	[1][4]
Appearance	Greyish-green powder	[1]
CAS Number	115551-33-2	[1][4]
Synonyms	3,4-Difluoro-2-hydroxyaniline	[1][4]
Purity Specification	≥ 95% (by NMR)	[1]
Storage Conditions	Store at 0-8 °C, inert atmosphere, dark place	[1][5]
Melting Point	Data not publicly available	[6]
Boiling Point	Data not publicly available	
Solubility	Enhanced reactivity and solubility noted	[1][7]

## Experimental Methodologies and Expert Analysis

For properties lacking specific experimental values, this section outlines the standard, field-proven methodologies for their determination, providing a framework for researchers.

### Melting Point: Assessing Thermal Stability

The melting point is a critical parameter indicating purity and the strength of the crystal lattice. For a compound like **6-Amino-2,3-difluorophenol**, with multiple hydrogen bonding sites, a relatively sharp melting point above 100°C would be expected.

Standard Protocol: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan to enclose the sample.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.

- **Thermal Program:** Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting range (e.g., 250°C).
- **Data Analysis:** The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion ( $\Delta H_{\text{fus}}$ ), a measure of lattice energy, is calculated from the area of the peak.

**Trustworthiness:** This protocol is self-validating. A sharp, single endotherm is indicative of a high-purity crystalline solid. The presence of impurities would typically result in a broadened and depressed melting endotherm.

## Acidity and Basicity: pKa Determination

The pKa values of the phenolic hydroxyl and the amino group are fundamental to predicting the compound's ionization state at physiological pH, which directly impacts its solubility, permeability, and receptor binding.

- **Phenolic pKa ( $\text{pK}_{\text{a1}}$ ):** The two electron-withdrawing fluorine atoms are expected to significantly increase the acidity (lower the pKa) of the phenolic proton compared to phenol ( $\text{pK}_{\text{a}} \approx 10$ ). The pKa of 2,6-difluorophenol is 7.34, suggesting the pKa for the title compound will also be substantially lower than 10.<sup>[8]</sup>
- **Aminium pKa ( $\text{pK}_{\text{a2}}$ ):** This value refers to the pKa of the conjugate acid ( $-\text{NH}_3^+$ ). The inductive effect of the nearby fluorine and hydroxyl groups will decrease the basicity of the amino group, resulting in a lower pKa for the conjugate acid compared to aniline ( $\text{pK}_{\text{a}} \approx 4.6$ ).

### Standard Protocol: Potentiometric Titration

- **Solution Preparation:** Prepare a solution of **6-Amino-2,3-difluorophenol** of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
- **Titration (Acid):** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode. This will determine the phenolic pKa.

- **Titration (Base):** Titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated amine.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Sophisticated software can be used to calculate the pKa from the titration curve, especially for diprotic systems.

Caption: Workflow for potentiometric pKa determination.

## Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution. A standard protocol involves dissolving 5-10 mg of the sample in a deuterated solvent (e.g., DMSO- $d_6$ ) for analysis.[9]

- **$^1\text{H}$  NMR Predictions:**
  - **Aromatic Protons:** Two signals are expected in the aromatic region (~6.5-7.5 ppm). Each will appear as a complex multiplet due to H-H and H-F coupling.
  - **-OH and -NH<sub>2</sub> Protons:** These will appear as broad singlets, with chemical shifts highly dependent on concentration and solvent. The phenolic -OH proton in DMSO- $d_6$  may appear downfield (>9 ppm), while the -NH<sub>2</sub> protons would be more upfield.
- **$^{13}\text{C}$  NMR Predictions:**
  - Six distinct signals are expected for the aromatic carbons.
  - The carbons directly bonded to fluorine (C2, C3) will appear as doublets with large one-bond C-F coupling constants ( $^1J_{\text{CF}} \approx 240\text{-}260$  Hz).
  - Other carbons will also show smaller two- or three-bond C-F couplings.
  - The carbon attached to the hydroxyl group (C1) and the amino group (C6) will be significantly shifted downfield.

## B. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type
O-H (Phenol)	3200 - 3600 (Broad)	Stretching
N-H (Amine)	3300 - 3500 (Two bands)	Symmetric & Asymmetric Stretch
C=C (Aromatic)	1500 - 1600	Ring Stretching
C-F (Aryl Fluoride)	1100 - 1400 (Strong)	Stretching
C-O (Phenol)	1200 - 1260	Stretching
C-N (Amine)	1250 - 1340	Stretching

## C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Expected Molecular Ion: For the molecular formula C<sub>6</sub>H<sub>5</sub>F<sub>2</sub>NO, the exact mass is 145.0339. In a high-resolution mass spectrum (HRMS), the [M+H]<sup>+</sup> ion would be observed at m/z 146.0417 (for electrospray ionization, ESI) or the molecular ion [M]<sup>+</sup>• at m/z 145.0339 (for electron ionization, EI). The presence of this ion confirms the elemental composition.

## Conclusion

**6-Amino-2,3-difluorophenol** is a molecule with high potential, defined by the precise arrangement of its functional groups. While a complete, publicly available dataset of its physical properties is currently lacking, this guide establishes the authoritative framework for their determination. By employing the standard, self-validating protocols outlined herein—from DSC for thermal analysis to potentiometric and spectroscopic techniques for pKa and structural confirmation—researchers and drug development professionals can confidently generate the

necessary data to accelerate their work. The predicted properties, grounded in the principles of physical organic chemistry, provide a robust starting point for any investigation into this valuable chemical intermediate.

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